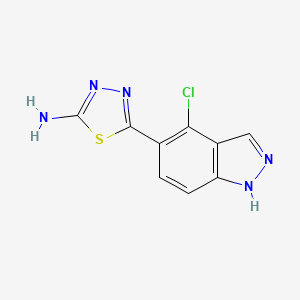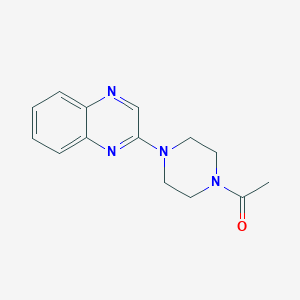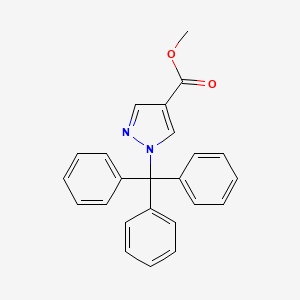
Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolidine ring substituted with an acetyl group at the fourth position, a benzyl group at the first position, and a methyl ester at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, affording moderate to high yields of the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl₂) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acetyl and benzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolidine ring .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzylpyrrolidine-2-carboxylate: Lacks the acetyl group at the fourth position.
Methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate: Contains a phenyl group instead of a benzyl group.
Methyl 1-hydroxyindole-3-carboxylate: Contains an indole ring instead of a pyrrolidine ring.
Uniqueness
Methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug design and synthesis .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
methyl 4-acetyl-1-benzylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-11(17)13-8-14(15(18)19-2)16(10-13)9-12-6-4-3-5-7-12/h3-7,13-14H,8-10H2,1-2H3 |
Clave InChI |
DLHBEWQNDMGMCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(N(C1)CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


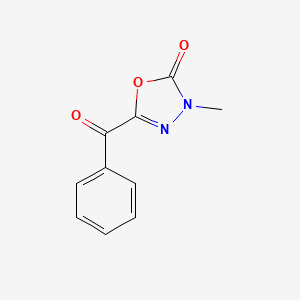
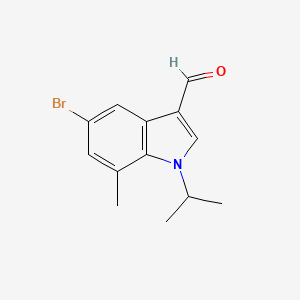

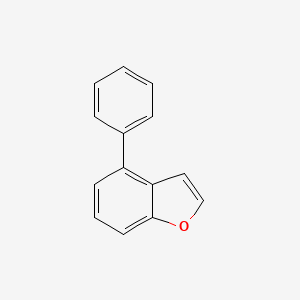
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)



